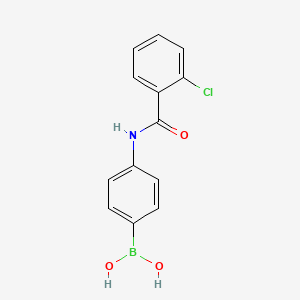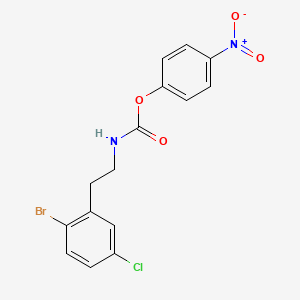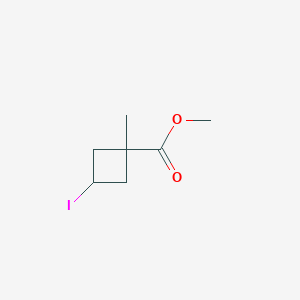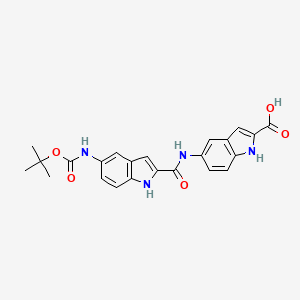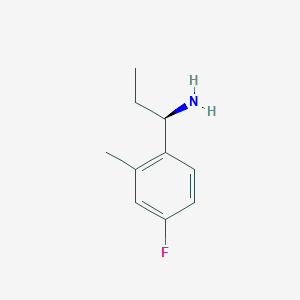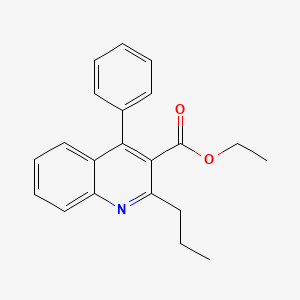
Boc-DL-tryptophan tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-tryptophan tert-butyl ester, also known as 2-(tert-butoxycarbonylamino)-3-(indol-3-yl)propionic acid tert-butyl ester, is a derivative of the amino acid tryptophan. It is commonly used in organic synthesis and peptide chemistry due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a tert-butyl ester group, which provide protection to the amino and carboxyl groups, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-tryptophan tert-butyl ester typically involves the protection of the amino group of tryptophan with a Boc group and the esterification of the carboxyl group with tert-butyl alcohol. The reaction is usually carried out under basic conditions using di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting reagent and a suitable base such as triethylamine. The esterification can be achieved using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for the addition of reagents and control of reaction conditions helps in maintaining consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-DL-tryptophan tert-butyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group can be achieved using acidic conditions such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents
Substitution Reactions: The indole ring of tryptophan can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis: Aqueous sodium hydroxide (NaOH), sulfuric acid (H2SO4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Deprotection: Tryptophan derivatives with free amino and carboxyl groups
Hydrolysis: Tryptophan with a free carboxyl group
Substitution: Halogenated or nitrated tryptophan derivatives
Wissenschaftliche Forschungsanwendungen
Boc-DL-tryptophan tert-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds and biologically active molecules.
Bioconjugation: Utilized in the modification of proteins and peptides for bioconjugation studies.
Material Science: Employed in the synthesis of novel materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of Boc-DL-tryptophan tert-butyl ester primarily involves its role as a protected amino acid derivative. The Boc group provides protection to the amino group, preventing unwanted side reactions during synthesis. The tert-butyl ester group protects the carboxyl group, allowing for selective reactions at other functional sites. Upon deprotection, the free amino and carboxyl groups can participate in various biochemical and chemical reactions, facilitating the synthesis of peptides, proteins, and other complex molecules .
Vergleich Mit ähnlichen Verbindungen
Boc-DL-tryptophan tert-butyl ester can be compared with other Boc-protected amino acids and esters. Some similar compounds include:
Boc-L-tryptophan methyl ester: Similar in structure but with a methyl ester group instead of a tert-butyl ester group.
Boc-L-phenylalanine tert-butyl ester: Another Boc-protected amino acid with a different side chain (phenylalanine instead of tryptophan).
Boc-DL-phenylalanine tert-butyl ester: Similar to this compound but with phenylalanine as the amino acid
The uniqueness of this compound lies in its indole side chain, which imparts specific chemical properties and reactivity, making it valuable in peptide synthesis and other applications .
Eigenschaften
Molekularformel |
C20H28N2O4 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
tert-butyl 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)25-17(23)16(22-18(24)26-20(4,5)6)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,11H2,1-6H3,(H,22,24) |
InChI-Schlüssel |
IVXDHDUSJQBGMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
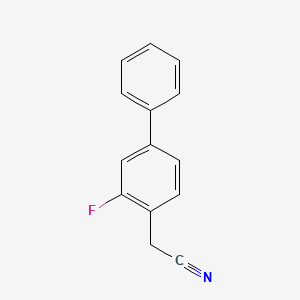
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
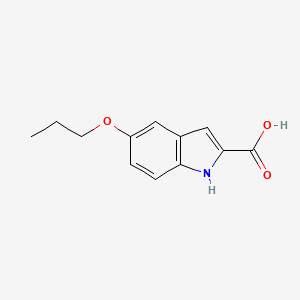
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)

